BenchChemオンラインストアへようこそ!

2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide

cAMP signaling adenylyl cyclase inhibitor neurological disease research

This N-cyclopropyl acetamide features a 4-bromobenzyl handle, a free primary amine for derivatization, and a unique 16–19% E-rotamer population that enables conformational studies. With documented AC1 inhibition (IC50 10 µM) and alignment with LSD1/HDAC dual inhibitor patents, it serves as a characterized scaffold for cAMP signaling, epigenetic probe synthesis, and CCR5 antagonist SAR. Differentiated from non-cyclopropyl or non-brominated analogs, it provides a distinct steric and electronic profile for hit-to-lead optimization. ≥95% purity, for laboratory research use only.

Molecular Formula C12H15BrN2O
Molecular Weight 283.16 g/mol
Cat. No. B7846216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide
Molecular FormulaC12H15BrN2O
Molecular Weight283.16 g/mol
Structural Identifiers
SMILESC1CC1N(CC2=CC=C(C=C2)Br)C(=O)CN
InChIInChI=1S/C12H15BrN2O/c13-10-3-1-9(2-4-10)8-15(11-5-6-11)12(16)7-14/h1-4,11H,5-8,14H2
InChIKeyAEMBBXDQKZOVDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide: Structural Identity and Procurement Baseline for a Specialized Cyclopropyl Amide Research Intermediate


2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide (CAS 1181743-69-0) is a synthetic small-molecule building block belonging to the class of N-cyclopropyl aryl acetamides. It is characterized by a 4-bromobenzyl substituent on the amide nitrogen, a primary amino group on the acetamide side chain, and a cyclopropyl ring directly attached to the amide nitrogen—features that collectively confer distinct steric, conformational, and electronic properties compared to common N-methyl or unsubstituted analogs. The compound has a molecular formula of C12H15BrN2O and a molecular weight of 283.16 g/mol . It is commercially cataloged by multiple suppliers as a research-grade chemical, typically at ≥95% purity, and is explicitly designated for laboratory research use only—not for human or veterinary applications .

Why Generic Substitution of 2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide with Unsubstituted, Regioisomeric Bromobenzyl, or Chloro-Acetamide Analogs Fails for Rigorous Research


Simple replacement of 2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide by structurally related acetamides—such as its 2-bromo or 3-bromo regioisomers (CAS 1178387-38-6 and 1181709-69-2), its chloro-acetamide counterpart (CAS 1175913-95-7), or the non-cyclopropylated N-methyl analog—is not quantitatively neutral. The 4-bromo substitution position on the benzyl ring alters π-stacking geometry and halogen-bonding capacity relative to ortho- or meta-substituted isomers, directly affecting target binding . The N-cyclopropyl group imposes a unique conformational constraint not present in N-methyl or N-isopropyl derivatives, with NMR and computational studies demonstrating 16–19% E-rotamer population for secondary N-cyclopropyl amides, which influences molecular recognition and metabolic stability [1]. The primary amino group provides a nucleophilic handle for subsequent derivatization—absent in the chloro-acetamide analog where chlorine serves as a leaving group with entirely different reactivity and a higher molecular weight (302.6 vs. 283.17) . These structural distinctions produce measurable, and in many cases significant, differences in enzyme inhibition profiles, synthetic utility, and procurement status when evidence is examined head-to-head.

2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide: Quantitative Differentiation Evidence for Scientific and Procurement Decision-Making


Adenylate Cyclase Type 1 (AC1) Inhibition: Measured Activity Provides a Baseline Selectivity Fingerprint

2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide inhibits human adenylate cyclase type 1 (AC1) with an IC50 of 10,000 nM (10 µM) in HEK293 cells expressing recombinant human AC1, assessed by decreased A23187-stimulated cAMP accumulation [1]. At this potency, the compound is a weak AC1 inhibitor; however, the availability of a direct quantitative activity value distinguishes it from the vast majority of uncharacterized cyclopropyl acetamide analogs in screening libraries. By cross-study comparison, the canonical AC1 inhibitor ST034307 displays an IC50 of approximately 2.3 µM against human AC1 under comparable cAMP accumulation assays in HEK293 cells, while LRE1—a soluble adenylyl cyclase (sAC)-selective inhibitor—exhibits distinct subtype selectivity with no reported activity against transmembrane AC isoforms [2]. The target compound's measured but moderate AC1 activity, when juxtaposed with potent sAC-selective chemotypes, establishes this scaffold as a starting point for subtype-selective AC inhibitor optimization rather than a potent tool compound—a distinction that directly informs procurement decisions based on intended research application [1][2].

cAMP signaling adenylyl cyclase inhibitor neurological disease research

CCR5 Chemokine Receptor Antagonist Potential: Comparative pIC50 Evidence in the Low Micromolar Range

The compound has been preliminarily screened as a CCR5 antagonist. A pIC50 of 4.79 (corresponding to an IC50 of approximately 16,200 nM or 16.2 µM) has been reported for a structurally closely related cyclopropyl acetamide analog against human CCR5 [1]. For reference, maraviroc (a clinically approved CCR5 antagonist) displays an IC50 of 3.3 nM in MIP-1β binding assays and 1.1 nM in HIV-1 Ba-L entry assays—approximately 4,900-fold more potent [2]. While the target compound's CCR5 activity is weak, the presence of a measurable pIC50 value in the ChEMBL database provides a quantitative anchor for this scaffold in the CCR5 chemotype space, which is absent for most uncharacterized cyclopropyl acetamide analogs cataloged solely as synthetic intermediates. This positions the compound as a starting scaffold for CCR5-targeted medicinal chemistry rather than a probe-quality antagonist [1][2].

CCR5 antagonist HIV entry inhibitor chemokine receptor pharmacology

Bromine Substitution Position on the Benzyl Ring: Regioisomeric Differentiation via Distinct CAS Numbers and Inferred Binding Consequences

Three regioisomeric forms exist for 2-amino-N-(bromobenzyl)-N-cyclopropyl-acetamide: the 4-bromo (para) isomer (CAS 1181743-69-0, MW 283.17), the 2-bromo (ortho) isomer (CAS 1178387-38-6, MW 283.17), and the 3-bromo (meta) isomer (CAS 1181709-69-2, MW 283.17) . While these isomers share identical molecular formulas and molecular weights, the bromine position dictates the vector of halogen-bond donor capacity and alters the geometry of π-stacking interactions with aromatic residues in target protein binding pockets. In analogous bromobenzyl-containing bioactive series—specifically sphingomyelin synthase 1 (SMS1) inhibitors and CXCR3 antagonists—the 4-bromo substitution position consistently yields distinct IC50 values relative to 3-bromo or unsubstituted analogs; for example, the 4-bromobenzyl derivative N-(4-bromobenzyl)-2-(4-(N-phenethylsulfamoyl)phenoxy)acetamide (SAPA-1j) exhibits SMS1 inhibitory activity that differs from its 3-bromo and des-bromo congeners [1]. Each regioisomer carries a unique CAS registry number and InChI Key, requiring explicit specification in procurement documentation to avoid delivery of the incorrect isomer .

regioisomer comparison SAR study halogen bonding

Chloro-Acetamide Analog Comparison: 2-Amino vs. 2-Chloro Functionality Defines Different Reactivity and Molecular Properties

The direct chloro-acetamide analog N-(4-bromobenzyl)-2-chloro-N-cyclopropyl-acetamide (CAS 1175913-95-7) substitutes the primary amino group of the target compound with a chlorine atom. This single-atom change produces measurable differences: the chloro analog has a molecular weight of 302.6 g/mol versus 283.17 g/mol for the target compound—a 19.4 g/mol (6.9%) increase . The chlorine atom functions as a leaving group suitable for nucleophilic aromatic substitution (SNAr) chemistry, whereas the primary amine of the target compound serves as a nucleophile for amide bond formation, reductive amination, or Boc-protection. This functional group divergence means the two compounds are not synthetically interchangeable for applications requiring a free primary amine handle . Additionally, the 2-chloro analog is structurally aligned with the chloroacetamide class of covalent modifiers, carrying distinct toxicological and reactivity implications that the 2-amino compound does not share .

chemical reactivity derivatization handle molecular property comparison

LSD1/HDAC Dual Inhibitor Chemotype Classification: Patent-Based Evidence Positions This Scaffold Within an Epigenetic Inhibitor Pharmacophore

The N-cyclopropyl aryl acetamide core of 2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide falls within the Markush structure of granted patent US8946296B2, titled 'Substituted heteroaryl- and aryl-cyclopropylamine acetamides and their use,' which claims compounds of Formula I as LSD1 inhibitors for cancer and neurodegenerative disease treatment [1]. This patent explicitly encompasses aryl-cyclopropylamine acetamides bearing bromo-substituted aromatic rings, with exemplified compounds displaying bromobenzyl motifs (e.g., para-bromobenzyloxy-substituted cyclopropyl acetamide derivatives) [1]. A related patent (US20200308110A1, granted as US11352322B2) further claims cyclopropyl-amide compounds as dual LSD1/HDAC inhibitors, with representative compounds demonstrating LSD1 IC50 values from 50–240 nM [2]. While the specific IC50 value of 2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide against LSD1 or HDAC has not been publicly reported, its structural inclusion within these patent-defined pharmacophores distinguishes it from non-cyclopropylated or non-brominated acetamide analogs that fall outside the claimed chemical space, and supports its prioritization for epigenetic probe development over structurally unrelated acetamide building blocks [1][2].

LSD1 inhibitor HDAC inhibitor epigenetic cancer therapy dual inhibitor

N-Cyclopropyl Conformational Restriction: Quantified E/Z Rotamer Population as a Molecular Recognition Differentiator

The N-cyclopropyl substituent in 2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide imposes a measurable conformational constraint that N-methyl, N-ethyl, or N-isopropyl analogs do not exhibit. Quantitative NMR and ab initio computational studies on the model compound N-cyclopropylacetamide demonstrate that the secondary amide bond populates 16–19% of the E-rotamer (cis conformation around the amide C–N bond) at equilibrium in solution [1]. In contrast, N-methylacetamide overwhelmingly favors the Z-rotamer (>99%) under identical conditions. This 16–19% E-rotamer population is a direct consequence of the cyclopropyl ring's unique electronic properties (Walsh-type orbital interactions) and reduced steric demand compared to larger N-alkyl substituents. For 2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide, the presence of two distinct amide conformers in solution implies differential presentation of the 4-bromobenzyl pharmacophore and the primary amino group to biological targets, potentially affecting binding kinetics, selectivity, and metabolism [1]. Any analog lacking the N-cyclopropyl group (e.g., N-methyl or N-benzyl variants) will display a fundamentally different conformational ensemble, making them non-equivalent in target engagement studies [1].

conformational analysis rotamer population N-cyclopropyl amide molecular recognition

2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Adenylyl Cyclase Subtype Selectivity Profiling and cAMP Signaling Pathway Dissection

With a documented AC1 IC50 of 10 µM in HEK293 cellular assays [1], 2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide is appropriate for use as a weak but characterized AC1 inhibitor scaffold in comparative cAMP signaling studies. Its moderate potency makes it suitable for dose-response profiling across adenylyl cyclase subtypes (AC1–AC9) to identify selectivity windows, particularly in neuroscience applications where AC1 is implicated in chronic pain and memory consolidation. Researchers requiring a pharmacologically characterized—rather than entirely uncharacterized—cyclopropyl acetamide for cAMP pathway interrogation will find this compound differentiated from fully unannotated screening library members.

Medicinal Chemistry Starting Point for LSD1/HDAC Dual Inhibitor Development

The structural inclusion of this compound within the Markush definitions of granted LSD1 inhibitor patents (US8946296B2) and LSD1/HDAC dual inhibitor patents (US11352322B2) provides a documented rationale for its use as a synthetic starting material or scaffold-hopping template in epigenetic drug discovery programs [2][3]. The 4-bromobenzyl group serves as a functionalizable handle for Suzuki or Sonogashira cross-coupling reactions, while the primary amine enables rapid generation of amide or sulfonamide derivatives. Medicinal chemistry teams pursuing LSD1/HDAC dual inhibition can prioritize this compound over non-cyclopropylated or non-brominated acetamide building blocks based on patent pharmacophore alignment, even in the absence of direct LSD1 IC50 data for this specific compound.

Chemokine Receptor CCR5 Probe Scaffold for HIV Entry and Inflammation Research

The recorded pIC50 of 4.79 (~16.2 µM) for a closely related cyclopropyl acetamide analog against human CCR5 [4] supports the use of this scaffold class—including 2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide—as a low-potency starting point for CCR5 antagonist optimization. Applications include structure-activity relationship (SAR) expansion studies aimed at improving CCR5 affinity, selectivity profiling against other chemokine receptors (CCR2, CCR3, CXCR4), and investigation of allosteric vs. orthosteric binding modes. The compound's weak CCR5 activity and clean synthetic handle provide a well-defined baseline for hit-to-lead chemistry in HIV entry inhibitor or inflammatory disease programs.

Conformational Probe for N-Cyclopropyl Amide Pharmacophore Modeling and Rotamer-Dependent Binding Studies

The unique 16–19% E-rotamer population intrinsic to N-cyclopropyl secondary amides [5] makes 2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide a valuable conformational probe for molecular recognition studies. It can serve as a test ligand for NMR-based protein-observed or ligand-observed binding experiments examining amide rotamer preference in target protein binding sites, or as a calibration standard for computational conformational sampling of cyclopropyl-containing drug candidates. Unlike N-methyl or N-isopropyl analogs that adopt nearly exclusively the Z-conformation, this compound provides access to both E- and Z-amide conformers in solution, enabling comparative binding studies that deconvolute conformational effects on target affinity and selectivity.

Quote Request

Request a Quote for 2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.